molecular formula C11H19NO5 B13453825 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid

2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid

Cat. No.: B13453825
M. Wt: 245.27 g/mol
InChI Key: MWTJIBCUAGEBDX-GVHYBUMESA-N
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Description

2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid is a compound with significant relevance in organic chemistry. It is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxyacetic acid moiety. This compound is often used in various synthetic applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The hydroxyacetic acid moiety can be introduced through esterification reactions, such as the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and DMAP .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: NaBH4 in methanol.

    Substitution: TFA in dichloromethane.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxy compound.

    Substitution: Removal of the Boc group to yield the free amine.

Scientific Research Applications

2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions at the nitrogen atom during synthetic processes. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, potentially interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid is unique due to the combination of its structural features, which include the pyrrolidine ring, Boc protecting group, and hydroxyacetic acid moiety. This combination allows for versatile applications in synthetic chemistry and research.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

2-hydroxy-2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-4-5-7(12)8(13)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8?/m1/s1

InChI Key

MWTJIBCUAGEBDX-GVHYBUMESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)O

Origin of Product

United States

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